Validated Crystallographic Probe: Scaffold Confirmation in PYCR1 Active Site
The core scaffold, 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid, was identified as one of eight fragment hits from a screen of 37 compounds, with its binding mode to PYCR1 confirmed by high-resolution X-ray crystallography (1.72 Å) [1]. This validates the entire 6-substituted quinazoline-2,4-dione series, including the methyl ester as a close analog, for PYCR1-targeted drug discovery. The methyl ester's retention of this validated scaffold structure provides a critical advantage over unvalidated 5- or 7-substituted analogs [2].
| Evidence Dimension | Crystallographic validation of scaffold binding to PYCR1 |
|---|---|
| Target Compound Data | Scaffold confirmed as PYCR1 ligand (via carboxylic acid analog, Resolution 1.72 Å, R-Value Free: 0.216) |
| Comparator Or Baseline | Other fragment carboxylic acids screened (37 total, 8 hits). Unvalidated quinazoline-2,4-dione regioisomers (e.g., 5- or 7-carboxylate) lack this structural confirmation. |
| Quantified Difference | Scaffold is among the 22% hit rate (8/37) in primary crystallographic screen, versus 0% for non-binding fragments. |
| Conditions | PYCR1 enzyme; X-ray diffraction; PDB: 8TCX |
Why This Matters
For fragment-to-lead optimization, starting from a crystallographically validated scaffold dramatically reduces false starts and is a strong procurement rationale over unvalidated regioisomers.
- [1] Meeks, K. R., et al. (2024). Novel Fragment Inhibitors of PYCR1 from Docking-Guided X-ray Crystallography. J. Chem. Inf. Model., 64(5), 1704-1718. View Source
- [2] Protein Data Bank. (2024). 8TCX: Structure of PYCR1 complexed with 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid. RCSB PDB. View Source
